

# Using Paquinimod to study the pathogenesis of COVID-19 by mediating aberrant neutrophils.

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## Compound of Interest

Compound Name: Paquinimod-d5-1

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## Application Notes & Protocols

Topic: Using Paquinimod to Study the Pathogenesis of COVID-19 by Mediating Aberrant Neutrophils

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Severe Coronavirus Disease 2019 (COVID-19), caused by the SARS-CoV-2 virus, is frequently marked by a dysregulated immune response and hyperinflammation.<sup>[1]</sup> A key feature of severe COVID-19 is the excessive activation and recruitment of neutrophils, which contribute to tissue damage, microvascular thrombosis, and acute respiratory distress syndrome (ARDS).<sup>[2][3]</sup> These "aberrant" neutrophils are driven by alarmins, such as S100A8 and S100A9, which are robustly induced in COVID-19 patients and animal models.<sup>[4][5]</sup>

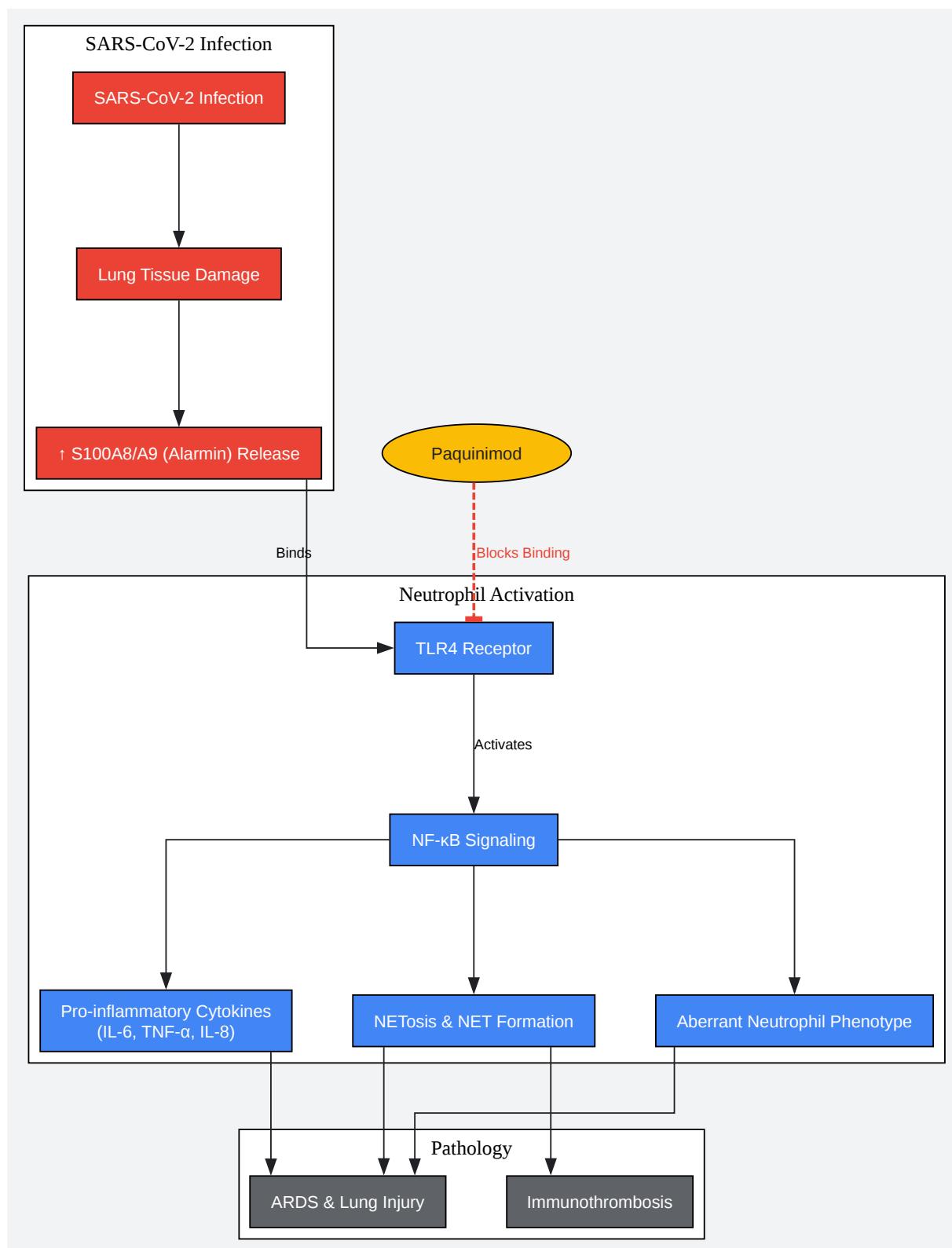
The S100A8/A9 heterodimer, also known as calprotectin, acts as a damage-associated molecular pattern (DAMP) that binds to Toll-like receptor 4 (TLR4) on immune cells, particularly neutrophils.<sup>[6][7]</sup> This interaction triggers a potent pro-inflammatory cascade. Paquinimod is a quinoline-3-carboxamide compound that specifically inhibits the S100A8/A9 signaling pathway by preventing its binding to TLR4.<sup>[6][8]</sup> This makes Paquinimod a valuable tool for investigating the role of the S100A8/A9 axis in COVID-19 pathogenesis and a potential therapeutic agent to mitigate the associated hyperinflammation.<sup>[4][9]</sup>

# Mechanism of Action: Paquinimod's Role in the S100A8/A9-TLR4 Pathway

In the context of severe SARS-CoV-2 infection, lung epithelial and endothelial damage leads to the release of S100A8/A9. These alarmins bind to and activate TLR4 on the surface of neutrophils. This engagement initiates downstream signaling cascades, primarily through MyD88 and NF-κB, leading to several pathological outcomes:

- Cytokine Storm: Increased transcription and release of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF- $\alpha$ , which recruit more immune cells and amplify the inflammatory state.[6][8]
- Neutrophil Extracellular Trap (NET) Formation: Activation of neutrophils to release NETs, which are web-like structures of DNA, histones, and granular proteins.[10][11] While intended to trap pathogens, excessive NET formation (NETosis) in COVID-19 contributes to immunothrombosis and severe lung injury.[10][12]
- Generation of Aberrant Neutrophils: The S100A8/A9 axis promotes emergency myelopoiesis, leading to the release of immature and dysfunctional neutrophil subsets that perpetuate inflammation.[5]

Paquinimod functions by binding to S100A9, preventing the S100A8/A9 complex from interacting with TLR4.[8][13] This blockade interrupts the inflammatory feedback loop, reducing the activation of aberrant neutrophils, decreasing cytokine production, and inhibiting pathological NET formation.[4][5]

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Caption: S100A8/A9-TLR4 signaling pathway in COVID-19 and Paquinimod's point of intervention.

## Data Presentation: Preclinical Efficacy of Paquinimod

Studies using mouse models of coronavirus infection have provided quantitative evidence of Paquinimod's therapeutic potential.

Model System	Treatment	Key Finding	Quantitative Result	Reference
K18-hACE2 mice infected with SARS-CoV-2	Paquinimod (10 mg/kg, daily)	Reduced viral load in lungs	Significant reduction in viral RNA copies at 7 days post-infection.	[4]
K18-hACE2 mice infected with SARS-CoV-2	Paquinimod (10 mg/kg, daily)	Rescued lung pathology	Substantial reduction in lung damage, bleeding, and fibrosis.	[4][5]
C57BL/6 mice infected with Mouse Hepatitis Virus (MHV)	Paquinimod (10 mg/kg, daily)	Improved survival	~100% survival rate in Paquinimod-treated mice vs. ~20% in the control group.	[4]
C57BL/6 mice infected with MHV	Paquinimod (10 mg/kg, daily)	Reduced aberrant neutrophils	Significantly reduced the population of pathogenic CD11b+Ly6Glow neutrophils.	[4]
Human OA synovium explants	Paquinimod	Reduced inflammatory factors	Blocked S100A9-induced production of IL-6, IL-8, and TNF- $\alpha$ .	[8]

## Experimental Protocols

Herein are detailed protocols for the investigation of Paquinimod's effect on neutrophil functions in the context of COVID-19.

## Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of high-purity neutrophils from whole blood, suitable for downstream functional assays.

### Materials:

- Whole blood collected in EDTA or heparin tubes.
- Phosphate-Buffered Saline (PBS), Ca<sup>++</sup>/Mg<sup>++</sup> free.
- Ficoll-Paque PLUS.
- 3% Dextran solution in saline.
- Red Blood Cell (RBC) Lysis Buffer.
- Fetal Bovine Serum (FBS).
- RPMI 1640 medium.

### Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
- Collect the erythrocyte/granulocyte pellet at the bottom.
- Resuspend the pellet in PBS and add an equal volume of 3% Dextran solution. Mix well and let the tube stand at room temperature for 20-30 minutes to allow RBCs to sediment.

- Collect the upper, leukocyte-rich supernatant.
- Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant.
- To remove remaining RBCs, resuspend the pellet in ice-cold RBC Lysis Buffer for 5-10 minutes.
- Stop the lysis by adding an excess of PBS. Centrifuge at 250 x g for 10 minutes.
- Resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.
- Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by flow cytometry or cytospin.

## Protocol 2: In Vitro NETosis Induction and Inhibition with Paquinimod

This protocol details how to stimulate NET formation in isolated neutrophils and assess the inhibitory effect of Paquinimod.

### Materials:

- Isolated human neutrophils (from Protocol 1).
- Paquinimod (dissolved in DMSO, final concentration typically 1-10  $\mu$ M).
- NET-inducing stimuli:
  - Phorbol 12-myristate 13-acetate (PMA, 25-100 nM).
  - Recombinant S100A8/A9 protein (1-10  $\mu$ g/mL).
  - Serum from severe COVID-19 patients (10% v/v).[\[12\]](#)
- SYTOX Green nucleic acid stain.
- 96-well black, clear-bottom plates.

- Plate reader with fluorescence capabilities.

**Procedure:**

- Seed neutrophils at  $2 \times 10^5$  cells/well in a 96-well plate.
- Pre-incubate cells with Paquinimod or vehicle control (DMSO) for 30-60 minutes at 37°C.
- Add SYTOX Green to all wells at a final concentration of 5  $\mu$ M.
- Induce NETosis by adding the desired stimulus (PMA, S100A8/A9, or patient serum).
- Immediately place the plate in a plate reader pre-warmed to 37°C.
- Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 15-30 minutes for 3-4 hours.
- (Optional) For endpoint analysis, lyse all cells with a detergent like Triton X-100 to determine maximum fluorescence (100% NETosis).
- Normalize the fluorescence readings to the maximum lysis control and plot the kinetic response.

## Protocol 3: Quantification of NETs by Immunofluorescence Microscopy

This protocol provides a method for visualizing and quantifying NETs.

**Materials:**

- Neutrophils cultured on poly-L-lysine coated coverslips.
- 4% Paraformaldehyde (PFA).
- Permeabilization buffer (0.1% Triton X-100 in PBS).
- Blocking buffer (5% BSA in PBS).

- Primary antibodies: Rabbit anti-Neutrophil Elastase (NE), Mouse anti-citrullinated Histone H3 (Cit-H3).
- Secondary antibodies: Alexa Fluor 488 anti-Rabbit, Alexa Fluor 594 anti-Mouse.
- DAPI nuclear stain.
- Mounting medium.

**Procedure:**

- Perform the NETosis induction assay (Protocol 2) on coverslips for a fixed time point (e.g., 3 hours).
- Fix the cells with 4% PFA for 15 minutes.
- Gently wash three times with PBS.
- Permeabilize cells for 10 minutes.
- Wash three times with PBS.
- Block for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with corresponding secondary antibodies for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Mount coverslips onto microscope slides.
- Image using a fluorescence or confocal microscope. NETs are identified as web-like structures co-localizing DAPI (DNA), NE, and Cit-H3.

## Protocol 4: In Vivo Murine Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for testing Paquinimod's efficacy in a relevant animal model. All animal work must be approved by an Institutional Animal Care and Use Committee (IACUC).

Model:

- K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[\[4\]](#)

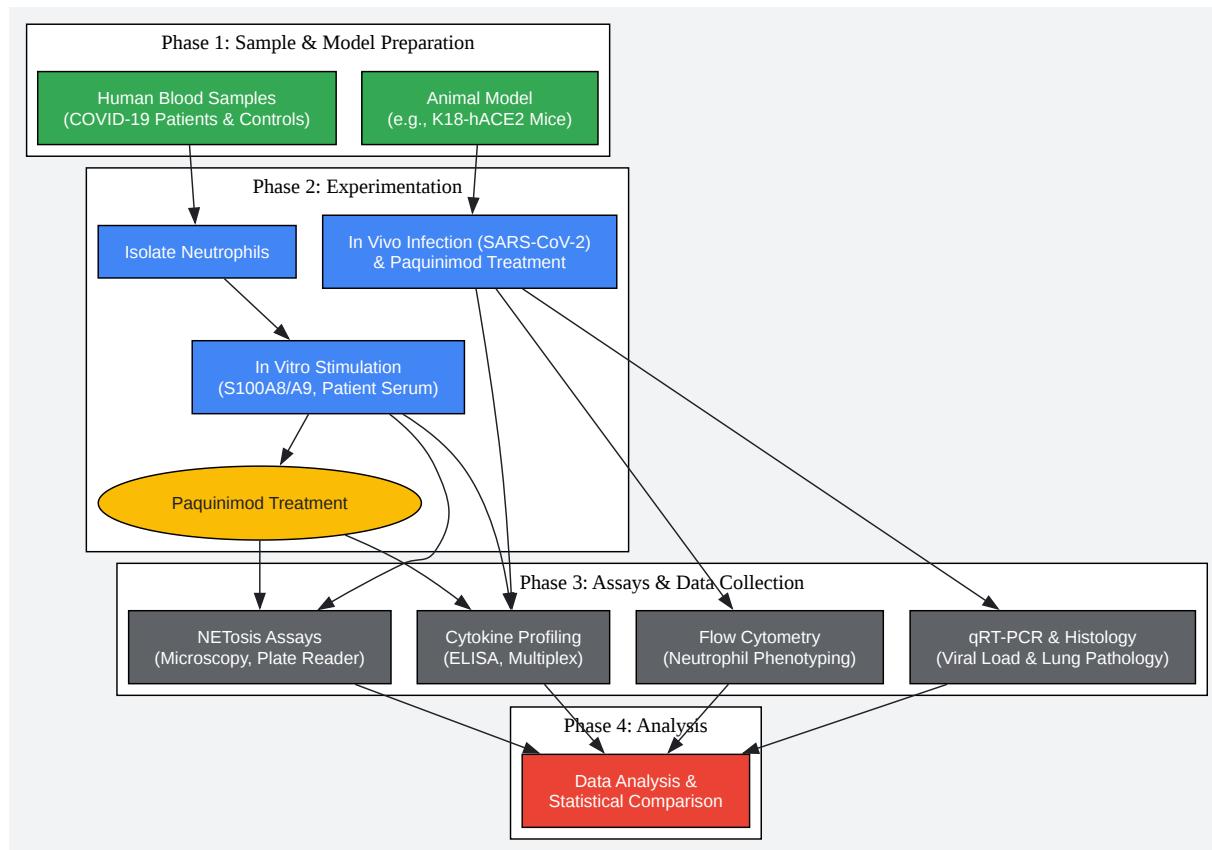
Procedure:

- Acclimatization: House mice in a BSL-3 facility for at least 7 days before the experiment.
- Grouping: Randomly assign mice to a vehicle control group and a Paquinimod treatment group (n=6-10 per group).
- Treatment: Begin prophylactic treatment one day before infection. Administer Paquinimod (e.g., 10 mg/kg) or vehicle daily via oral gavage.[\[4\]](#)
- Infection: Anesthetize mice and intranasally infect them with a sublethal dose of SARS-CoV-2.
- Monitoring: Monitor mice daily for weight loss, clinical signs of disease, and survival for up to 14 days.
- Endpoint Analysis: At selected time points (e.g., day 4 and day 7 post-infection), euthanize a subset of mice.
  - Viral Load: Harvest lung tissue for qRT-PCR analysis of SARS-CoV-2 RNA.
  - Histopathology: Perfusion and fix lungs in formalin for H&E staining to assess inflammation and tissue damage.

- Flow Cytometry: Prepare single-cell suspensions from lung tissue and blood to analyze immune cell populations, particularly neutrophil subsets (e.g., Ly6G+, CD11b+).
- Cytokine Analysis: Measure cytokine levels in bronchoalveolar lavage fluid (BALF) or plasma using a multiplex assay.

## Experimental Workflow

The following diagram illustrates a typical workflow for investigating Paquinimod's effects, from initial sample collection to final data analysis.



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Caption: A comprehensive experimental workflow for studying Paquinimod's effects.

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